cis-Cyclobutane-1,3-dicarboxylic acid
Overview
Description
Cis-cyclobutane-1,3-dicarboxylic acid is a chemical compound that is part of the cyclobutane family, which is characterized by a four-membered ring structure. This compound has two carboxylic acid groups at the 1 and 3 positions of the cyclobutane ring. The presence of these functional groups imparts certain chemical properties to the molecule, such as acidity and the ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which are important for the incorporation into rigid beta-peptides . Additionally, the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has been established, allowing for the preparation of protected homo-oligomers . A photochemical route has been utilized to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, demonstrating the versatility of synthetic methods . Moreover, a scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative has been achieved using continuous photo flow chemistry, indicating the potential for industrial-scale production .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives has been extensively studied using various analytical techniques. NMR structural studies and DFT theoretical calculations have shown that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules . Conformational analysis of oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has suggested a strong preference for a well-defined strand-like structure, with the backbone topology and ring orientations differing from non-fluorinated counterparts .
Chemical Reactions Analysis
Cyclobutane derivatives can participate in a variety of chemical reactions. The synthesis of trans-1-aminocyclobutane-1,3-dicarboxylic acid and related compounds has been explored for their potential as agonists or antagonists at excitatory amino acid receptors, such as NMDA receptors . The ability to synthesize both cis and trans isomers of aminocyclobutanecarboxylic acids provides a platform for studying the stereochemical influences on biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their stereochemistry. For example, the pKa values of the carboxylic acid functions of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are the same, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . The synthesis and applications of cis- and trans-2-substituted cyclobutanones have also been investigated, demonstrating the importance of these compounds in the detection of irradiation products in lipid-containing foods .
Scientific Research Applications
1. Neurochemical Research
Cis-Cyclobutane-1,3-dicarboxylic acid has been studied for its effects on neurotransmitter systems. For example, it has been found to inhibit the high-affinity uptake of L-glutamic acid into rat cortical synaptosomes, acting as a competitive inhibitor (Fletcher et al., 1991). This suggests potential applications in neurochemical research, particularly in studying glutamate neurotransmission.
2. Cancer Treatment Research
Research has explored the role of cyclobutane-1,3-dicarboxylic acid derivatives in cancer treatment. For instance, studies on carboplatin, a derivative, have examined its interactions with biological molecules (Frey et al., 1993). This research is crucial for understanding the mechanisms of platinum-based anticancer drugs.
3. Chemical Synthesis and Material Science
Cis-Cyclobutane-1,3-dicarboxylic acid and its derivatives have been used in the synthesis of biologically active compounds and materials science. For example, a study discusses the scale-up synthesis of a deuterium-labeled derivative using continuous photo flow chemistry (Yamashita et al., 2019). This showcases its utility in creating novel compounds for various applications.
4. Structural Analysis and Molecular Conformation
The molecular structure and conformation of cyclobutane-1,3-dicarboxylic acid derivatives have been a subject of interest. X-ray diffraction methods have been used to determine the structure and conformation of related compounds (Reisner et al., 1983). Such studies are important for understanding the physical and chemical properties of these molecules.
5. Development of Biomedical Applications
Cyclobutane-containing scaffolds, including those derived from cyclobutane-1,3-dicarboxylic acid, have been studied for their potential in biomedical applications. These scaffolds have been used to synthesize products such as surfactants, gelators, and metal cation ligands (Illa et al., 2019). The versatility of these compounds highlights their significance in diverse fields.
Future Directions
properties
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Cyclobutane-1,3-dicarboxylic acid | |
CAS RN |
2398-16-5 | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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